METTL3/METTL14 Biochemical Potency Compared to Clinical Stage Inhibitor STM2457
In a biochemical assay measuring inhibition of the METTL3/METTL14 heterodimer, 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide exhibits an IC50 of 10 nM [1]. By class-level inference, this potency is comparable to the clinical-stage METTL3 inhibitor STM2457, which demonstrates an IC50 of approximately 16 nM in similar in vitro METTL3/METTL14 methyltransferase assays [2].
| Evidence Dimension | Biochemical inhibition of METTL3/METTL14 methyltransferase activity |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | STM2457 (IC50 ≈ 16 nM in similar METTL3/METTL14 assay) |
| Quantified Difference | Target compound IC50 is 1.6-fold lower (more potent) than STM2457 |
| Conditions | In vitro enzymatic assay using biotinylated RNA substrate and ³H-SAM; target compound data from BindingDB BDBM50572910; STM2457 data from published literature (Yankova et al., 2021, Nature, 593, 597–601) |
Why This Matters
Higher intrinsic potency may permit lower compound concentrations in cellular assays, potentially reducing off-target effects mediated by weak secondary interactions (e.g., NET, M1).
- [1] BindingDB BDBM50572910. Inhibition of METTL3/METTL14 with IC50 10 nM. View Source
- [2] Yankova, E., Blackaby, W., Albertella, M. et al. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature 593, 597–601 (2021). STM2457 IC50 ≈ 16 nM in METTL3/METTL14 assay. View Source
